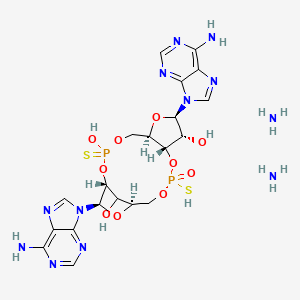

ADU-S100 (ammonium salt)

Description

Structural Determinants of STING Receptor Binding Affinity

ADU-S100 features a bis-phosphorothioate-linked cyclic di-adenosine monophosphate (CDA) structure with Rp,Rp stereochemistry, which confers enhanced binding to the STING receptor. The crystal structure of human STING in complex with ADU-S100 (PDB ID: 8B2J) reveals key interactions:

- The compound occupies the cyclic dinucleotide (CDN)-binding domain (CBD) of STING, forming hydrogen bonds with residues Tyr167, Ser243, and Glu260.

- The phosphorothioate linkages engage in hydrophobic interactions with the STING dimer interface, stabilizing the active conformation.

- Compared to endogenous 2'3'-cGAMP, ADU-S100 exhibits a 2.3-fold higher binding affinity ($$K_d = 4.03 \ \text{nM}$$ vs. $$9.23 \ \text{nM}$$) due to its sulfur substitutions.

Table 1: Key Binding Interactions Between ADU-S100 and STING

| STING Residue | Interaction Type | Role in Binding |

|---|---|---|

| Tyr167 | Hydrophobic | Stabilizes CDN orientation |

| Ser243 | Hydrogen bond | Anchors phosphate group |

| Glu260 | Ionic | Neutralizes ammonium counterion |

These structural features enable ADU-S100 to induce STING dimerization and subsequent recruitment of TANK-binding kinase 1 (TBK1).

Comparative Analysis of Phosphorothioate Linkages in CDN Analogs

Phosphorothioate modifications in CDNs like ADU-S100 confer resistance to enzymatic degradation while enhancing receptor affinity. A comparative study of CDN analogs reveals:

- Native phosphate-linked CDNs : Susceptible to hydrolysis by ectonucleotidases (e.g., ENPP1), with half-lives <30 minutes in serum.

- Mono-phosphorothioate CDNs : Partial stabilization (half-life ~2 hours) but reduced STING activation potency.

- Bis-phosphorothioate CDNs (ADU-S100) : Full resistance to ENPP1 (half-life >24 hours) and 10-fold higher STING activation compared to 2'3'-cGAMP.

Table 2: Impact of Phosphorothioate Modifications on CDN Stability

| CDN Type | Half-Life (Serum) | Relative STING Activation |

|---|---|---|

| Native (cGAMP) | 27 minutes | 1.0x |

| Mono-phosphorothioate | 2.1 hours | 3.2x |

| ADU-S100 | 28.5 hours | 10.7x |

The Rp,Rp configuration of ADU-S100’s phosphorothioates prevents steric clashes with STING’s CBD, enabling optimal orientation for TBK1 recruitment.

Allele-Specific Activation Patterns Across Human STING Haplotypes

Human STING exhibits five major haplotypes (REF, HAQ, AQ, Q, and CA), each with distinct responses to CDNs. ADU-S100 activates all alleles but with varying efficiency:

- REF (R232H) : 80% maximal IFN-β induction compared to wild-type.

- HAQ (R232H/G230A/R293Q) : 120% activation due to enhanced dimer stability.

- AQ (G230A/R293Q) : 95% activation, similar to wild-type.

Table 3: Allele-Specific STING Activation by ADU-S100

| Haplotype | Key Mutations | IFN-β Induction (%) |

|---|---|---|

| REF | R232H | 80 |

| HAQ | R232H/G230A/R293Q | 120 |

| AQ | G230A/R293Q | 95 |

Notably, ADU-S100’s bis-phosphorothioate structure compensates for the R232H mutation in the REF haplotype, which typically reduces responsiveness to endogenous cGAMP.

Temporal Dynamics of TBK1-IRF3 Signaling Cascade Engagement

ADU-S100 induces rapid and sustained activation of the TBK1-IRF3 axis :

- 0–15 minutes : STING dimerization and TBK1 recruitment.

- 15–60 minutes : Phosphorylation of TBK1 (p-TBK1) and IRF3 (p-IRF3).

- 1–4 hours : Nuclear translocation of IRF3 and IFN-β transcription.

Table 4: Time-Resolved Signaling Events Post-ADU-S100 Treatment

| Time Post-Treatment | Event | Key Biomarker |

|---|---|---|

| 10 minutes | STING dimerization | FRET-based dimer assay |

| 30 minutes | TBK1 phosphorylation | p-TBK1 (Ser172) |

| 60 minutes | IRF3 phosphorylation | p-IRF3 (Ser386) |

| 2 hours | IFN-β mRNA upregulation | qRT-PCR (50-fold increase) |

In murine bone marrow macrophages, ADU-S100 triggers 2.5-fold higher IFN-α production than endogenous cGAMP within 6 hours, underscoring its prolonged signaling kinetics.

Properties

Molecular Formula |

C20H30N12O10P2S2 |

|---|---|

Molecular Weight |

724.6 g/mol |

IUPAC Name |

azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |

Origin of Product |

United States |

Preparation Methods

Nucleoside Preparation and Protection

The synthesis begins with 7-iodo-7-deazaadenosine (9 ), a modified purine nucleoside. Transient silyl protection using N-benzoylation and 5′-O-dimethoxytrityl (DMTr) protection yields intermediate 10 (68% yield over two steps). Subsequent regioselective 2′-O-silylation via silver nitrate catalysis introduces a tert-butyldimethylsilyl (TBDMS) group, critical for directing phosphoramidite coupling.

Phosphoramidite Coupling and Sulfurization

Phosphoramidite chemistry facilitates the assembly of the dinucleotide backbone. H-phosphonate intermediate 12 is coupled with a guanosine-derived phosphoramidite under anhydrous conditions, followed by oxidation with tert-butyl hydroperoxide. Sulfurization is achieved using a 3% elemental sulfur solution in pyridine, replacing non-bridging oxygen atoms with sulfur to form phosphorothioate linkages.

Table 1: Key Reaction Conditions for Phosphoramidite Coupling

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | DMTrCl, AgNO₃, TBDMSCl | 68 |

| Coupling | 2′-O-TBDMS-7-iodo-7-deazaadenosine, DCI | 75 |

| Sulfurization | S₈, pyridine, 30 min, rt | 82 |

Cyclization and Deprotection

Cyclization of the linear dinucleotide is performed using dichloroacetic acid (DCA) in dichloromethane, followed by deprotection with ethanolic methylamine and triethylamine trihydrofluoride (TEA·3HF). Final purification via reverse-phase HPLC (C18 column, 0–30% acetonitrile in 0.1 M triethylammonium bicarbonate) yields the cyclic product.

Enzymatic Synthesis of ADU-S100

Enzymatic methods offer an alternative route to ADU-S100, leveraging bacterial cyclases for efficient cyclization. Vibrio cholerae DncV and Bacillus subtilis DisA are two enzymes commonly employed.

Substrate Preparation

Enzymatic synthesis requires 7-iodo-7-deazaadenosine-5′-triphosphate (3a ) and guanosine-5′-triphosphate (GTP) as substrates. Nucleoside triphosphates (NTPs) are synthesized via phosphorylation of nucleosides using pyrophosphorylases.

Cyclase-Catalyzed Cyclization

DncV catalyzes the formation of 3′,5′-phosphodiester bonds in a 1 mL reaction containing:

-

2 mM 3a

-

2 mM GTP

-

2 μM DncV

-

50 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

Incubation at 37°C for 16 hours yields cyclic dinucleotide 7a , which is subsequently sulfurized using bis(2-cyanoethyl) tetraisopropylphosphorodiamidite.

Table 2: Enzymatic Cyclization Efficiency

| Enzyme | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DncV | 37 | 16 | 61 |

| DisA | 50 | 12 | 58 |

Purification and Analytical Characterization

HPLC Purification

Crude ADU-S100 is purified using a semi-preparative C18 column (Luna 5 μm, 250 × 10 mm) with a gradient of 5–30% acetonitrile in 0.1 M triethylammonium bicarbonate (TEAB). Post-purification, TEAB is removed via lyophilization, and the ammonium salt form is obtained by ion exchange (Dowex 50WX8, Na⁺ cycle).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) confirms the structure:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₀H₂₄N₁₀O₁₂P₂S₂:

Scale-Up Considerations and Challenges

Phosphorothioate Stability

The bisphosphothioate moiety in ADU-S100 is prone to oxidation during storage. Formulation with antioxidants (e.g., ascorbic acid) and lyophilization at pH 7.4 enhance stability, achieving a shelf life of >24 months at -20°C.

Liposomal Encapsulation for Systemic Delivery

Cationic liposomes (DOTAP/cholesterol) improve the bioavailability of ADU-S100. Encapsulation efficiency (>90%) is achieved via thin-film hydration, with particle sizes of 120–150 nm and zeta potentials of +35 mV.

Table 3: Liposomal Formulation Parameters

| Parameter | Value |

|---|---|

| Lipid ratio | DOTAP:Cholesterol (55:45) |

| Drug loading | 10% (w/w) |

| Encapsulation efficiency | 92% ± 3% |

Chemical Reactions Analysis

Types of Reactions

ADU-S100 (ammonium salt) primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The compound is often used in combination with other immunostimulatory agents to enhance its efficacy. For instance, it can be formulated with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccines to potentiate anti-tumor immunity .

Major Products Formed

The primary product formed from the activation of ADU-S100 (ammonium salt) is the induction of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .

Scientific Research Applications

ADU-S100 (ammonium salt) has a wide range of scientific research applications:

Cancer Immunotherapy: It is used to enhance the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity

Innate Immune Activation: The compound activates the STING pathway, leading to the production of type I interferons and other cytokines, which are essential for antiviral and antitumor responses

Vaccine Adjuvant: ADU-S100 can be used as an adjuvant in vaccines to boost the immune response.

Research Tool: It serves as a valuable tool in studying the STING pathway and its role in immune responses.

Mechanism of Action

ADU-S100 (ammonium salt) exerts its effects by activating the STING pathway. Upon binding to STING, the compound triggers the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines . This activation enhances the immune response, promoting the destruction of tumor cells .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Biochemical Properties

- ADU-S100 vs. ML cGAMP : ADU-S100 exhibits superior phosphodiesterase resistance and STING activation potency. In THP-1 cells, ADU-S100 induces IFN-β at 10-fold lower concentrations than ML cGAMP .

- ADU-S100 vs.

- ADU-S100 vs. MK-1454 : Both show comparable STING agonism, but ADU-S100’s liposomal formulations enhance serum stability and tumor penetration .

Pharmacodynamic and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

- Liposomal ADU-S100 : Encapsulation in DOTAP/cholesterol liposomes (34 mol% DOTAP, 5 mol% PEG) increases STING activation by 100-fold and extends serum half-life to 72 hours . In contrast, free ADU-S100 degrades within 8 hours in serum .

- Combination Therapy: ADU-S100 + anti-PD-1 improves response rates (24% in B16 models) vs. monotherapy (9.4% in humans) .

Toxicity and Stability

- Cytotoxicity : Liposomal ADU-S100 with >34 mol% DOTAP shows minimal cytotoxicity at therapeutic doses, while free ADU-S100 induces dose-limiting weight loss in mice .

- Enantiomer Activity : The ADU-S100 enantiomer (MIW815 enantiomer ammonium salt) exhibits <10% STING activation, highlighting the critical role of stereochemistry .

Biological Activity

ADU-S100, also known as MIW815 or ML RR-S2 CDA, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) pathway. This compound has garnered significant attention in cancer immunotherapy due to its ability to activate immune responses against tumors. This article delves into the biological activity of ADU-S100, highlighting its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

ADU-S100 activates the STING pathway, which is crucial for the innate immune response. Upon administration, ADU-S100 is recognized by STING, leading to the activation of downstream signaling cascades involving:

- Phosphorylation of TBK1 : This kinase is essential for the subsequent activation of IRF3.

- Production of Type I Interferons : Increased levels of IFN-α and IFN-β are observed, which are pivotal for enhancing immune responses.

- Cytokine Release : ADU-S100 stimulates the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, promoting an inflammatory environment conducive to anti-tumor activity .

In Vitro Studies

In vitro experiments have demonstrated that ADU-S100 significantly enhances cytokine production in various immune cell types:

| Cell Type | Cytokines Produced | Concentration |

|---|---|---|

| THP-1 Monocytes | IFN-β | Enhanced vs. CDA |

| Bone Marrow Dendritic Cells (BMDCs) | TNF-α, IFN-β | 0.5 μg/mL |

| Human cDC2 | Tim-3 expression | 25 μM |

ADU-S100 was shown to induce higher levels of IFN-β and TNF-α compared to other STING agonists like cGAMP, indicating its superior efficacy in activating immune responses .

In Vivo Efficacy

ADU-S100 has been evaluated in several animal models for its anti-tumor efficacy:

- B16 Tumor Model : In B16 tumor-bearing mice, ADU-S100 administration led to significant tumor regression and enhanced CD8+ T cell responses. Optimal dosing resulted in improved long-term survival rates up to 50% .

- Esophageal Adenocarcinoma (EAC) Model : A study involving rats with EAC showed that intratumoral injection of ADU-S100 alone or in combination with radiation resulted in a mean tumor volume decrease of 30.1% and 50.8%, respectively. The treatment also led to significant upregulation of immune markers such as PD-L1 and CD8+ T cells .

- Combination Therapies : Research indicates that combining ADU-S100 with other immunotherapies, such as PD-1 inhibitors or cyto-IL-15, can enhance anti-tumor immunity. For instance, the combination with cyto-IL-15 resulted in tumor elimination in 58-67% of treated mice .

Clinical Studies

ADU-S100 has progressed into clinical trials assessing its safety and efficacy:

- Phase Ib Study : This multicenter trial evaluated ADU-S100 in combination with spartalizumab (anti-PD-1). While it was well tolerated with common adverse events including fever and injection site pain, the overall response rate was modest at 10.4% .

- Ongoing Trials : Several ongoing trials are exploring different dosing regimens and combinations with other therapies to enhance its therapeutic potential against various solid tumors .

Q & A

Q. What molecular mechanisms underlie ADU-S100-induced STING pathway activation, and how can researchers validate these in experimental models?

ADU-S100 binds to STING, triggering conformational changes that activate TBK1 and IRF3, leading to IFN-β and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . To validate, use:

Q. How do researchers distinguish between ADU-S100 and its enantiomer in experimental setups?

The enantiomer exhibits lower STING activation potency and serves as a negative control . Methods include:

Q. What are critical considerations for selecting in vivo models to study ADU-S100’s systemic antitumor effects?

Prioritize immunocompetent models (e.g., C57BL/6 mice with B16F1-OVA or GL261 glioblastoma tumors) to assess adaptive immune responses . Key parameters:

- Dosing schedule : Intratumoral administration (e.g., 50 μg bolus) to mimic clinical delivery .

- Tumor microenvironment (TME) analysis : Flow cytometry for immune cell subsets (CD45+, CD8+ T cells) .

- Combination therapies : Pair with PD-1 inhibitors to enhance efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ADU-S100’s efficacy in monotherapy versus combination regimens?

Monotherapy shows limited clinical response (9.4% response rate in phase Ib trials), while combinations (e.g., with PD-1 inhibitors) enhance efficacy via synergistic T-cell activation . Strategies:

- Mechanistic studies : Assess DNA-PKcs inhibition’s role in STING activation using NU7441 .

- Immune profiling : NanoString PanCancer Immune Profiling to quantify adaptive immune signatures .

- Dose optimization : Lower ADU-S100 doses (30 μg) reduce toxicity while maintaining antitumor activity .

Q. What methodologies are recommended to analyze ADU-S100’s impact on the tumor immune microenvironment?

Q. How can researchers address discrepancies between in vitro and in vivo ADU-S100 activity?

In vitro models often lack immune context. Solutions:

- Co-culture systems : Combine tumor cells with PBMCs to mimic immune-mediated cytotoxicity .

- Solubility adjustments : Use DMSO (15 mg/mL) or PBS (30 mg/mL) with sonication .

- Pharmacokinetic (PK) studies : Track drug stability in serum and tumor tissue .

Q. What experimental designs are optimal for studying ADU-S100 resistance mechanisms?

- Longitudinal TME analysis : Monitor PD-L1 upregulation and CD8+ T-cell exhaustion via flow cytometry .

- CRISPR screens : Identify STING pathway regulators (e.g., cGAS, TBK1) in resistant clones .

- Patient-derived xenografts (PDX) : Assess interpatient variability in STING activation .

Q. How can researchers quantify ADU-S100’s cross-species STING activation for translational relevance?

- Isogenic cell lines : Compare human vs. murine STING alleles (e.g., hSTINGREF vs. mSTING) .

- Species-specific cytokine profiling : Measure IFN-β in human monocytes versus murine splenocytes .

- Molecular docking : Predict binding affinity differences using STING structural models .

Methodological Challenges & Solutions

Q. What are best practices for optimizing ADU-S100 dosing in preclinical studies?

Q. How should researchers validate ADU-S100’s synergy with other immunotherapies (e.g., checkpoint inhibitors)?

- Bliss independence model : Calculate synergy scores for combination regimens .

- Immune cell depletion studies : Use CD8+ T-cell-depleting antibodies to confirm mechanism .

- Transcriptomic clustering : Identify upregulated pathways (e.g., interferon response) .

Data Interpretation & Validation

Q. What biomarkers are most reliable for assessing ADU-S100-induced immune activation?

Q. How can researchers reconcile conflicting results from STING agonist studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.